The compound with the chemical identifier 154303-05-6 is known as Echistatin. It is a potent inhibitor of integrin receptors and is primarily derived from the venom of the Echis carinatus, a species of viper. Echistatin has garnered significant attention in biomedical research due to its ability to modulate cellular interactions, particularly in the context of angiogenesis and tumor metastasis. This compound is classified under the category of peptide inhibitors, specifically targeting integrins, which are crucial for cell adhesion and signaling.
Echistatin is sourced from the venom of the Echis carinatus snake, which contains various bioactive peptides. The classification of Echistatin as a peptide inhibitor places it within a broader category of compounds that affect cellular processes by interfering with protein-protein interactions, particularly those involving integrins. It is categorized as a monoclonal antibody due to its specificity in binding to certain receptors on human cells, thereby blocking fibrinogen interaction with integrin receptors .
The synthesis of Echistatin can be achieved through several methods, including:
In recombinant synthesis, specific codons may be optimized for expression in the chosen host organism, ensuring high yield and proper folding of the peptide. Solid-phase synthesis typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for efficient coupling reactions and purification steps to isolate the desired product.
Echistatin is characterized by its specific amino acid sequence that facilitates its binding to integrin receptors. Its molecular formula is , and it has a molecular weight of approximately 1000 Da.
The three-dimensional structure of Echistatin reveals a compact conformation that is essential for its biological activity. Structural studies often utilize techniques such as X-ray crystallography or NMR spectroscopy to elucidate these conformations, providing insights into how it interacts with target proteins.
Echistatin primarily functions through non-covalent interactions with integrins on cell surfaces. The key reactions involve:
The inhibition mechanism can be studied using surface plasmon resonance or other biophysical techniques to quantify binding affinities and kinetics. These studies reveal how changes in concentration affect receptor-ligand interactions.
Echistatin exerts its effects by specifically targeting integrin receptors on endothelial cells and platelets. By binding to these receptors, it disrupts normal cellular adhesion processes:
Studies have shown that Echistatin can significantly reduce tumor growth and metastasis in animal models by inhibiting angiogenic processes mediated by integrins.
Relevant data regarding these properties can be obtained from standard chemical databases and literature reviews focusing on peptide properties.
Echistatin has several scientific applications, including:
Echistatin (CAS 154303-05-6) is systematically named according to its amino acid sequence rather than traditional organic nomenclature due to its peptide nature. The primary structure consists of a 49-amino acid chain with the sequence: Glu-Cys-Glu-Ser-Gly-Pro-Cys-Cys-Arg-Asn-Cys-Lys-Phe-Leu-Lys-Glu-Gly-Thr-Ile-Cys-Lys-Arg-Ala-Arg-Gly-Asp-Asp-Met-Asp-Asp-Tyr-Cys-Asn-Gly-Lys-Thr-Cys-Asp-Cys-Pro-Arg-Asn-Pro-His-Lys-Gly-Pro-Ala-Thr [1] [4]. This sequence includes the characteristic Arg-Gly-Asp (RGD) motif, which is critical for its biological activity as an integrin antagonist [1] [2].
The molecular formula of echistatin is C₂₁₇H₃₄₁N₇₁O₇₄S₉, with a molecular weight of 5,417 Da (5.4 kDa) [2] [3] [9]. This compact structure makes it the smallest known active member of the disintegrin family [1] [4]. The peptide contains four specific disulfide bonds that stabilize its tertiary structure: Cys²-Cys¹¹, Cys⁷-Cys³², Cys⁸-Cys³⁷, and Cys²⁰-Cys³⁹ [2] [3]. These cross-links create a highly constrained three-dimensional conformation essential for the RGD motif's accessibility and binding affinity to integrin receptors.
Table 1: Core Chemical Identifiers of Echistatin (154303-05-6)
Identifier Type | Value |
---|---|
CAS Registry | 154303-05-6 |
Molecular Formula | C₂₁₇H₃₄₁N₇₁O₇₄S₉ |
Molecular Weight | 5,417 Da |
Amino Acid Residues | 49 |
Isoelectric Point (pI) | 8.3 |
Key Functional Motif | RGD (Arg-Gly-Asp) |
The compound 154303-05-6 is formally registered in the Chemical Abstracts Service (CAS) database as Echistatin, with its α1 isoform being the most characterized variant [1] [4]. This specific isoform accounts for its biological potency and is distinguished by its ≥90% purity in commercially available research preparations [1] [4]. Alternative designations and synonyms include:
The α1 isoform is one of four naturally occurring variants (α1, α2, β, and γ) found in the venom of Echis carinatus (saw-scaled viper), with α1 being the most extensively studied due to its potent anti-adhesive properties [1] [4]. The CAS registry number provides a unique identifier that distinguishes this specific molecular entity from other disintegrins and RGD-containing peptides in biochemical databases.
Echistatin belongs to the short disintegrin subgroup within the broader disintegrin family, classified by its chain length (49 amino acids) and four disulfide bonds [5]. This classification is based on evolutionary and structural characteristics:
Table 2: Classification of Echistatin Within the Disintegrin Family
Structural Class | Chain Length | Disulfide Bonds | Key Examples | Distinguishing Features |
---|---|---|---|---|
Short Disintegrins | 49–51 residues | 4 | Echistatin, Obtustatin | Smallest members; high RGD accessibility; compact globular fold |
Medium Disintegrins | ~70 residues | 6 | Jarastatin, Triflavin | Elongated structure with β-strands; moderate flexibility |
Long Disintegrins | ~84 residues | 7 | Bilitoxin-1 | Larger binding surface; multidomain potential |
Dimeric Disintegrins | 2 × 67 residues | 4 intrachain + 2 interchain | Contortrostatin, EC3 | Bivalent binding; enhanced avidity to integrins |
Echistatin exemplifies the structural efficiency of short disintegrins, where minimal chain length and maximal disulfide stabilization converge to create a potent, specific integrin antagonist. Its compact size facilitates deeper tissue penetration compared to larger disintegrins, making it a valuable tool for studying integrin-mediated cell adhesion mechanisms [1] [5]. The structural diversification within disintegrins reflects evolutionary adaptations for targeting diverse integrin receptors (e.g., αIIbβ3, αVβ3, α5β1) across physiological systems [2] [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: